molecular formula C7H6BrN3 B1294027 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 929617-30-1

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1294027
CAS No.: 929617-30-1
M. Wt: 212.05 g/mol
InChI Key: OPJNRVAWKYSENX-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a bromine atom at the 5-position and a methyl group at the 3-position of the pyrazole ring makes this compound unique

Scientific Research Applications

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Safety and Hazards

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is harmful by inhalation, in contact with skin, and if swallowed . For skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

1H-pyrazolo[3,4-b]pyridines, including 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, have been the subject of numerous studies and patents, indicating a strong interest in this class of compounds . Future research will likely continue to explore the diversity of the substituents, synthetic methods, and biomedical applications of these compounds .

Biochemical Analysis

Biochemical Properties

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound has been found to interact with other proteins and enzymes, such as cyclin-dependent kinases and phosphodiesterases, further highlighting its versatility in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells, such as MCF-7 and HCT-116, by interfering with the Ras/Erk and PI3K/Akt signaling pathways . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as TRKs, and inhibits their kinase activity by preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascades that are essential for cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 isoforms play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the concentrations of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . Binding proteins such as albumin can facilitate the transport of this compound in the bloodstream, enhancing its bioavailability and distribution to target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and stability of this compound, directing it to specific subcellular compartments . These modifications play a crucial role in modulating the compound’s activity and ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. This intermediate is then subjected to further reactions to introduce the methyl group at the 3-position . The reaction conditions often involve the use of protecting groups and specific reagents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the methyl group at the 3-position.

    3-methyl-1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the bromine atom at the 5-position.

    1H-pyrazolo[3,4-b]pyridine: The parent compound without any substitutions.

Uniqueness

The presence of both the bromine atom and the methyl group in 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine imparts unique electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its utility in scientific research.

Properties

IUPAC Name

5-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJNRVAWKYSENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649372
Record name 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929617-30-1
Record name 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929617-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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